7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is a brominated quinoline derivative with a dioxole ring[_{{{CITATION{{{1{A facile synthesis and application of ethyl 6-(bromomethyl)-1,3 ...{{{CITATION{{{_2{Recent advances in the synthesis of quinolines: a review](https://pubs.rsc.org/en/content/articlehtml/2014/ra/c4ra01814a).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination of quinoline derivatives[_{{{CITATION{{{1{A facile synthesis and application of ethyl 6-(bromomethyl)-[1,3 ...](https://link.springer.com/article/10.1007/s11164-014-1581-1). One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent[{{{CITATION{{{1{A facile synthesis and application of ethyl 6-(bromomethyl)-1,3 .... The reaction is often carried out under mild conditions, such as using a tungsten bulb as an initiator[{{{CITATION{{{_1{A facile synthesis and application of ethyl 6-(bromomethyl)-1,3 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{A facile synthesis and application of ethyl 6-(bromomethyl)-1,3 .... The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A facile synthesis and application of ethyl 6-(bromomethyl)-1,3 ...[{{{CITATION{{{_2{Recent advances in the synthesis of quinolines: a review](https://pubs.rsc.org/en/content/articlehtml/2014/ra/c4ra01814a).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline is similar to other brominated quinoline derivatives, such as 6-bromoquinoline and 8-bromoquinoline its unique structural features, such as the presence of the dioxole ring, contribute to its distinct chemical and biological properties
Properties
CAS No. |
77566-58-6 |
---|---|
Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromo-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-6-2-9-10(14-5-13-9)3-8(6)12-4-7/h1-4H,5H2 |
InChI Key |
KVVLBMGKXQWWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=CN=C3C=C2O1)Br |
Purity |
95 |
Origin of Product |
United States |
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